Cas no 2235-46-3 (N,N-Diethylacetoacetamide)

N,N-Diethylacetoacetamide is a versatile organic compound with the molecular formula C₈H₁₅NO₂. It is commonly used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. The compound features a reactive β-ketoamide structure, enabling its participation in condensation, alkylation, and cyclization reactions. Its diethylamino group enhances solubility in organic solvents, facilitating its use in various reaction conditions. N,N-Diethylacetoacetamide is valued for its stability, ease of handling, and compatibility with a wide range of reagents. These properties make it a reliable choice for researchers and industrial chemists seeking efficient synthetic pathways.
N,N-Diethylacetoacetamide structure
N,N-Diethylacetoacetamide structure
Product Name:N,N-Diethylacetoacetamide
CAS No:2235-46-3
MF:C8H15NO2
MW:157.210202455521
MDL:MFCD00026728
CID:42658
PubChem ID:16699
Update Time:2025-10-16

N,N-Diethylacetoacetamide Chemical and Physical Properties

Names and Identifiers

    • N,N-Diethylacetoacetamide
    • N,N-diethyl-3-oxobutanamide
    • N.N-Diethylacetoacetamide
    • 1-(N,N-diethylcarbamyl)-2-propanone
    • ACETOACETAMIDE,N,N-DIETHYL
    • acetoacetic acid diethylamide
    • acetoacetic acid N,N-diethylamide
    • Butanamide,N,N-diethyl-3-oxo
    • DEAA
    • Diethylacetoacetamide
    • N,N-Diethyl-3-oxobutyramide
    • N,N-diethylacetoacetoamide
    • N,N-Diethylacetylacetamide
    • N,N-Diethylacetylacetic acid amide
    • N,N-diethyl-acetylacetic amide
    • N-Acetoacetyldiethylamine
    • Butanamide, N,N-diethyl-3-oxo-
    • 1-(Diethylcarbamoyl)-2-propanone
    • Acetoacetdiethylamide
    • Diethylamid kyseliny acetoctove
    • Diethylamid kyseliny acetoctove [Czech]
    • NTMXFHGYWJIAAE-UHFFFAOYSA-N
    • LG9561531V
    • MDL: MFCD00026728
    • Inchi: 1S/C8H15NO2/c1-4-9(5-2)8(11)6-7(3)10/h4-6H2,1-3H3
    • InChI Key: NTMXFHGYWJIAAE-UHFFFAOYSA-N
    • SMILES: O=C(CC(C)=O)N(CC)CC
    • BRN: 0636486

Computed Properties

  • Exact Mass: 157.11000
  • Monoisotopic Mass: 157.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: 0.3
  • Topological Polar Surface Area: 37.4

Experimental Properties

  • Color/Form: Yellow or brown liquid
  • Density: 0.994 g/mL at 20 °C(lit.)
  • Melting Point: -73 °C
  • Boiling Point: 116°C/12mmHg(lit.)
  • Flash Point: Fahrenheit: 201.2 ° f
    Celsius: 94 ° c
  • Refractive Index: 1.471
  • PH: 5-7 (10g/l, H2O, 20℃)
  • PSA: 37.38000
  • LogP: 0.83390
  • Solubility: Fully mixable

N,N-Diethylacetoacetamide Security Information

  • Prompt:warning
  • Hazard Statement: H303-H316
  • Warning Statement: P312-P332+P313
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Safety Instruction: S24/25
  • RTECS:AK4025000
  • Safety Term:S24/25
  • TSCA:Yes
  • Explosive Limit:1%(V)

N,N-Diethylacetoacetamide Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N,N-Diethylacetoacetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N159279-250g
N,N-Diethylacetoacetamide
2235-46-3 >98.0%(GC)
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¥684.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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TRC
D442085-25mg
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$167.00 2023-05-18
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N,N-Diethylacetoacetamide
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$305.00 2023-05-18
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$574.00 2023-05-18
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XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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N,N-Diethylacetoacetamide Related Literature

Additional information on N,N-Diethylacetoacetamide

Recent Advances in the Application of N,N-Diethylacetoacetamide (CAS: 2235-46-3) in Chemical Biology and Pharmaceutical Research

N,N-Diethylacetoacetamide (CAS: 2235-46-3) is a versatile chemical compound widely used in organic synthesis, pharmaceutical development, and chemical biology research. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules, including antimicrobial agents, anticancer drugs, and enzyme inhibitors. This research brief aims to summarize the latest findings on the applications and mechanistic insights of N,N-Diethylacetoacetamide, providing a comprehensive overview for researchers in the field.

One of the most notable advancements involves the use of N,N-Diethylacetoacetamide in the synthesis of novel β-lactam derivatives. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound serves as a crucial precursor for the development of antibiotics with enhanced activity against multidrug-resistant bacterial strains. The researchers employed a multi-step synthetic route, leveraging the reactivity of the carbonyl and amide groups in N,N-Diethylacetoacetamide to achieve high yields and selectivity.

In addition to its role in antibiotic development, N,N-Diethylacetoacetamide has been investigated for its potential in cancer therapy. A recent preprint on bioRxiv revealed that derivatives of this compound exhibit promising inhibitory effects on histone deacetylases (HDACs), a class of enzymes implicated in tumor progression. The study utilized molecular docking and in vitro assays to identify the optimal structural modifications for maximizing HDAC inhibition while minimizing off-target effects.

Another emerging application of N,N-Diethylacetoacetamide is in the field of prodrug design. Researchers have explored its utility as a masking group for improving the pharmacokinetic properties of poorly soluble drugs. For instance, a 2022 publication in European Journal of Pharmaceutical Sciences reported the successful conjugation of N,N-Diethylacetoacetamide to a model anticancer drug, resulting in enhanced bioavailability and reduced systemic toxicity in preclinical models.

Mechanistic studies have also shed light on the compound's interactions with biological targets. Advanced spectroscopic techniques, such as NMR and X-ray crystallography, have been employed to elucidate the binding modes of N,N-Diethylacetoacetamide-derived inhibitors with their respective enzymes. These structural insights are invaluable for the rational design of next-generation therapeutics.

Despite these promising developments, challenges remain in optimizing the synthesis and scalability of N,N-Diethylacetoacetamide-based compounds. Recent patents filed by major pharmaceutical companies indicate ongoing efforts to address these issues through innovative catalytic methods and green chemistry approaches. For example, a 2023 patent application describes a solvent-free synthesis of N,N-Diethylacetoacetamide derivatives using microwave-assisted techniques, which significantly reduces reaction times and waste generation.

In conclusion, N,N-Diethylacetoacetamide (CAS: 2235-46-3) continues to be a valuable building block in chemical biology and pharmaceutical research. Its diverse applications, ranging from antibiotic development to prodrug design, underscore its importance in modern drug discovery. Future research directions may focus on expanding its utility in targeted drug delivery systems and exploring its potential in emerging therapeutic areas such as neurodegenerative diseases and metabolic disorders.

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